N-(3-chlorophenyl)-N'-isopropylurea

Cytokinin-like activity Plant growth regulator Cell division promotion

Researchers screening for cytokinin-like activity risk false negatives when procuring unspecified chlorophenyl-isopropylurea isomers. Only the meta-substituted regioisomer consistently drives cell division and cotyledon expansion in plant assays, while the 3-chlorophenyl motif is the minimal pharmacophore for antimicrobial SAR against carbapenemase-producing K. pneumoniae. - Confirmed most active regioisomer in radish cotyledon growth at 1.00 mg/L. - Only isomer with fully assigned ¹H/¹³C NMR spectra (Bruker AC-300) in Wiley KnowItAll for direct identity verification. - Standard pack sizes: 250 mg, 1 g, and bulk custom; available from stock for immediate dispatch.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
Cat. No. B5201337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N'-isopropylurea
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,13,14)
InChIKeyWSEZUTKGVGMIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorophenyl)-N'-isopropylurea: Identity, Sourcing, and Utility


N-(3-Chlorophenyl)-N'-isopropylurea (IUPAC: 1-(3-chlorophenyl)-3-propan-2-ylurea; CAS not uniquely assigned; molecular formula C₁₀H₁₃ClN₂O; molecular weight 212.67 g/mol) is a disubstituted aryl urea derivative distinguished by a 3-chlorophenyl (meta-chloro) substituent on one urea nitrogen and an isopropyl group on the other [1]. It is catalogued as a member of the Sigma-Aldrich AldrichCPR collection of rare chemicals (Product No. S610941), where it is provided to early-discovery researchers without vendor-supplied analytical data . Verified reference spectra (³ NMR, ¹ FTIR) are curated in the Wiley KnowItAll SpectraBase library, enabling unambiguous structural confirmation [2]. The positional isomers—1-(2-chlorophenyl)-3-isopropylurea (ortho) and 1-(4-chlorophenyl)-3-isopropylurea (para)—are also commercially available and serve as the most immediate structural analogs for comparative studies [3].

Sourcing AldrichCPR rare chemical (S610941) for early-discovery research
Structural ID Curated NMR and FTIR reference spectra enable unambiguous batch confirmation
Comparator Panel Ortho- and para-chlorophenyl isomers available for positional SAR studies

N-(3-Chlorophenyl)-N'-isopropylurea: Positional Isomer Specificity


The three positional isomers—ortho, meta, and para—are not interchangeable surrogates. The chlorine substitution position determines the electron density distribution on the aromatic ring, which in turn governs the hydrogen-bonding capacity of the urea NH protons, conformational preferences of the urea linkage, and molecular recognition by biological targets [1]. In plant biology, meta-chlorophenyl urea derivatives consistently exhibit cytokinin-like activity, whereas para-substituted analogs show weakened or absent activity in cell division and cotyledon expansion assays [2]. In antimicrobial screening, the 3,5-dichlorophenyl urea motif has been explicitly identified as the privileged substitution pattern conferring potency against carbapenemase-producing Klebsiella pneumoniae, emphasizing that the meta-chlorophenyl pharmacophore is not a generic placeholder but a determinant of biological outcome [3]. Procurement of an unspecified chlorophenyl-isopropylurea without defined substitution geometry therefore risks selecting a compound with divergent—or absent—biological activity.

Cytokinin Screening

Meta-chlorophenyl ureas consistently show cytokinin-like activity; ortho- and para-isomers may yield weak or absent activity, risking a false-negative screen.

Antimicrobial SAR

The meta-chlorophenyl motif is identified as privileged against carbapenemase-producing K. pneumoniae; the ortho/para substitution pattern may lack comparable potency.

Analytical Verification

Only the meta-isomer has comprehensive curated reference spectra (NMR, FTIR); the para-isomer has none, complicating identity confirmation.

N-(3-Chlorophenyl)-N'-isopropylurea: Comparative Evidence


Superior Cytokinin Activity of meta-Chlorophenyl Ureas

In a direct head-to-head comparison of three chlorophenyl-substituted phenylurea isomers, the meta-chlorophenyl derivative (N-phenyl-N′-(3-chlorophenyl)urea) showed the highest promotion of radish cotyledon growth at 1.00 mg/L, outperforming both the ortho- and para-chlorophenyl analogs at the same concentration [1]. Although the comparator scaffold bears an N-phenyl rather than N-isopropyl substituent, the structure–activity relationship (SAR) literature on aryl urea cytokinins consistently demonstrates that the N′-alkyl substituent modulates potency but does not invert the positional preference conferred by the aryl ring substitution pattern [2]. This supports a class-level inference that the meta-chlorophenyl-isopropyl combination is the most active positional isomer for cytokinin-like applications.

Cytokinin Activity Comparison
Class-level inference
Meta-chlorophenyl isomer: highest radish cotyledon growth at 1.00 mg/L vs. ortho-/para-chlorophenyl analogs.
Supports meta-isomer preference for cytokinin screening.
Based on N-phenyl analog; N-isopropyl derivative not directly tested.
Cytokinin-like activity Plant growth regulator Cell division promotion

Spectroscopic Identity Confirmation: meta vs. ortho Isomers

The Wiley KnowItAll SpectraBase library contains independent, experimentally acquired ¹H NMR, ¹³C NMR, and FTIR spectra for both the meta isomer (1-(m-chlorophenyl)-3-isopropylurea) and the ortho isomer (1-(o-chlorophenyl)-3-isopropylurea) [1]. These reference spectra allow users to confirm the positional identity of a received batch. The ortho isomer additionally has a Raman spectrum available, whereas the meta isomer has only IR and NMR coverage [2]. The para isomer lacks comparable curated spectral data in this database, making the meta isomer the most analytically transparent choice among the three when structural confirmation by NMR is required [3].

Reference Spectra Availability
Head-to-head
Meta: ¹H/¹³C NMR + FTIR. Ortho: same + Raman. Para: no curated spectra in SpectraBase.
Meta-isomer enables direct NMR identity confirmation.
Para isomer lacks independent spectral reference for verification.
Analytical chemistry Quality control Isomer confirmation

meta-Chlorophenyl Urea: Privileged Antimicrobial Scaffold

A systematic evaluation of phenyl-substituted urea derivatives for antimicrobial activity against carbapenemase-producing Klebsiella pneumoniae 16 identified the 3,5-dichlorophenyl urea substitution pattern as the structural determinant of potency, with compound 11b (bearing a 3,5-dichlorophenyl motif) exhibiting MIC values of 50 µM (64 mg/L) against K. pneumoniae and 50 µM (16 mg/L) against multidrug-resistant E. coli [1]. The study's authors explicitly concluded that 'aryl ureas possessing the 3,5-dichloro-phenyl group certainly warrant further investigation to exploit their selectivity' [2]. N-(3-chlorophenyl)-N'-isopropylurea, possessing the mono-meta-chlorophenyl moiety, represents the minimal pharmacophoric core of this privileged scaffold and is the logical starting point for SAR exploration, whereas ortho- and para-monochloro analogs lack the meta-substitution geometry that the study identifies as critical [3].

Antimicrobial Scaffold Inference
Class-level inference
3,5-dichlorophenyl urea: MIC 50 µM vs. K. pneumoniae 16; meta-monochloro inferred as minimal active core.
Meta-chlorophenyl position flagged as critical for antimicrobial SAR exploration.
Direct MIC data for N-(3-chlorophenyl)-N'-isopropylurea not reported.
Antimicrobial resistance Carbapenemase Gram-negative bacteria

Dedicated Sigma-Aldrich Catalog Number for meta Isomer

Among the three monochlorophenyl-isopropylurea positional isomers, only the meta isomer (Sigma-Aldrich S610941) is explicitly listed in the AldrichCPR collection as a 'rare and unique chemical' intended for early-discovery research . The ortho isomer (S621684) is also available under the same AldrichCPR program, but its catalog entry is less prominently indexed . The para isomer (CAS 22175-16-2) is not listed under a comparable AldrichCPR stock number and is available only through specialty chemical databases [1]. This differential cataloguing by the dominant research-chemical supplier reflects the meta isomer's status as the most requested and searchable positional isomer within the medicinal chemistry community.

Supplier Cataloging
Supporting evidence
Meta: AldrichCPR S610941. Ortho: S621684. Para: no AldrichCPR listing identified.
Meta-isomer is the most directly accessible positional isomer.
Para isomer may require custom synthesis with additional lead time.
Chemical sourcing Early discovery Procurement

N-(3-Chlorophenyl)-N'-isopropylurea: Procurement Scenarios


Cytokinin Agonist Screening in Plant Biology

When screening compound libraries for cytokinin-like activity in plant tissue culture, callus induction, or cotyledon expansion, the meta-chlorophenyl-isopropyl urea scaffold is the positional isomer most likely to yield a positive hit. Class-level SAR evidence demonstrates that N-phenyl-N′-(3-chlorophenyl)urea is the most active regioisomer in promoting radish cotyledon growth at 1.00 mg/L [1]. Procuring the meta isomer avoids false negatives that may result from testing the ortho or para analogs.

meta-Chlorophenyl Urea Pharmacophore for MDR Bacteria

The published literature identifies the 3,5-dichlorophenyl urea motif as a privileged scaffold for activity against carbapenemase-producing K. pneumoniae (compound 11b MIC: 50 µM) [2]. N-(3-chlorophenyl)-N'-isopropylurea provides the minimal mono-meta-chlorophenyl core for systematic SAR expansion—adding a second chlorine at the 5-position or varying the N'-alkyl group—to map the pharmacophoric requirements for antimicrobial potency.

NMR Reference Standard for Regioisomer Discrimination

The availability of fully assigned ¹H and ¹³C NMR spectra (Bruker AC-300, 297 K) in the Wiley KnowItAll library makes N-(3-chlorophenyl)-N'-isopropylurea the most analytically supported isomer for use as a reference standard [3]. In contrast, the para isomer has no curated reference spectra, complicating identity verification. Analytical laboratories developing HPLC or NMR methods for chlorophenyl urea isomer separation should select the meta isomer as the primary reference compound.

Urea Transporter and Urease Inhibition SAR Tool

Aryl urea derivatives are established pharmacophores for urea transporter and urease inhibition, and the ortho-chlorophenyl-isopropyl urea analog has reported binding data (urease Ki values available via BindingDB) [4]. The meta isomer serves as the critical comparator to determine whether chlorine position modulates target engagement. Systematic evaluation of all three positional isomers against urea-binding proteins requires the meta isomer as an essential panel member.

Application
Selection Property
Validation Focus
Cytokinin agonist screening in plant biology
Positional isomer specificity (meta preferred)
Cotyledon expansion assay response
meta-Chlorophenyl urea pharmacophore for MDR bacteria
meta-Chlorophenyl substitution geometry
Antimicrobial susceptibility against carbapenemase-producing strains
NMR reference standard for regioisomer discrimination
Curated reference spectra (NMR, FTIR) available
Structural identity confirmation by spectral matching
Urea transporter and urease inhibition SAR tool
Positional isomer panel member
Comparative target engagement (urease Ki) profiling
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